molecular formula C44H44N6O8 B15143713 NS5A-IN-3

NS5A-IN-3

Cat. No.: B15143713
M. Wt: 784.9 g/mol
InChI Key: DLGIPJILEDVCCU-CDBYGCFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NS5A-IN-3 is a potent inhibitor of the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). This compound exhibits high efficacy against HCV genotype 1b and enhanced activity towards genotype 3a. It is known for its substantial metabolic stability and superior resistance barrier compared to other inhibitors like daclatasvir .

Preparation Methods

Synthetic Routes and Reaction Conditions

NS5A-IN-3 is synthesized through a series of chemical reactions involving the functionalization of aryl dibromides using C–H activation. This method aims to reduce the formation of homodimeric side products and investigate the scope of different aryl dibromides that are tolerated under the reaction conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical engineering techniques to scale up the laboratory synthesis to industrial levels .

Chemical Reactions Analysis

Types of Reactions

NS5A-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound. These intermediates are crucial for the stepwise synthesis and optimization of the final product .

Scientific Research Applications

NS5A-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

NS5A-IN-3 exerts its effects by targeting the NS5A protein of HCV. This protein is essential for the viral life cycle, including RNA replication and virion assembly. This compound binds to the NS5A protein, disrupting its function and thereby inhibiting the replication of the virus. The exact mechanism involves the interaction with specific domains of the NS5A protein, leading to a reduction in HCV RNA levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its high potency against multiple HCV genotypes, substantial metabolic stability, and superior resistance barrier. These characteristics make it a promising candidate for further development and clinical applications .

Properties

Molecular Formula

C44H44N6O8

Molecular Weight

784.9 g/mol

IUPAC Name

methyl N-[(1R)-2-[(2S)-2-[[3-[2-[3-[[(2S)-1-[(2R)-2-(methoxycarbonylamino)-2-phenylacetyl]pyrrolidine-2-carbonyl]amino]phenyl]ethynyl]phenyl]carbamoyl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

InChI

InChI=1S/C44H44N6O8/c1-57-43(55)47-37(31-15-5-3-6-16-31)41(53)49-25-11-21-35(49)39(51)45-33-19-9-13-29(27-33)23-24-30-14-10-20-34(28-30)46-40(52)36-22-12-26-50(36)42(54)38(48-44(56)58-2)32-17-7-4-8-18-32/h3-10,13-20,27-28,35-38H,11-12,21-22,25-26H2,1-2H3,(H,45,51)(H,46,52)(H,47,55)(H,48,56)/t35-,36-,37+,38+/m0/s1

InChI Key

DLGIPJILEDVCCU-CDBYGCFJSA-N

Isomeric SMILES

COC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=CC(=C3)C#CC4=CC(=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](C6=CC=CC=C6)NC(=O)OC

Canonical SMILES

COC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C#CC4=CC(=CC=C4)NC(=O)C5CCCN5C(=O)C(C6=CC=CC=C6)NC(=O)OC

Origin of Product

United States

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